N-tert-Butyl-5-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
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Overview
Description
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a combination of tert-butyl, methyl, oxo, phenyl, and diazabicyclo groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
The synthesis of N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as tert-butyl, methyl, oxo, and phenyl are introduced through various organic reactions, including alkylation, oxidation, and substitution reactions.
Final assembly: The final step involves the coupling of the bicyclic core with the carboxamide group under specific reaction conditions.
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling reactions: The carboxamide group can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with receptors: It can bind to cellular receptors, modulating signal transduction pathways.
DNA intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXYLIC ACID: This compound differs by having a carboxylic acid group instead of a carboxamide group.
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-ALDEHYDE: This compound has an aldehyde group instead of a carboxamide group.
N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-ALCOHOL: This compound has an alcohol group instead of a carboxamide group.
The uniqueness of N-TERT-BUTYL-1-METHYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[33
Properties
CAS No. |
82058-31-9 |
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Molecular Formula |
C37H39N3O2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-tert-butyl-1-methyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C37H39N3O2/c1-36(2,3)39-35(42)40-31(26-19-11-6-12-20-26)29-30(25-17-9-5-10-18-25)38-32(27-21-13-7-14-22-27)37(4,34(29)41)33(40)28-23-15-8-16-24-28/h5-24,29-33,38H,1-4H3,(H,39,42) |
InChI Key |
GJTLMSYMIOFFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(NC(C(C1=O)C(N(C2C3=CC=CC=C3)C(=O)NC(C)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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